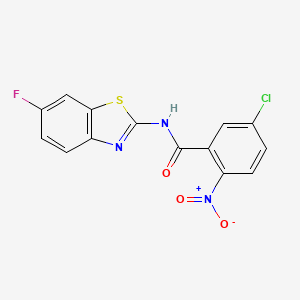

5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a complex organic compound characterized by the presence of chloro, fluoro, benzothiazole, and nitro functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide typically involves multi-step organic reactions. One common method includes the nitration of 5-chloro-2-aminobenzamide followed by the introduction of the benzothiazole moiety through a condensation reaction with 6-fluoro-1,3-benzothiazole. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents, along with stringent quality control measures, is essential to meet the required standards.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient aromatic ring (due to the nitro group at position 2) facilitates nucleophilic substitution at the chloro-substituted position (C-5).

Example Reaction:

Replacement of the chloro group with amines under basic conditions:

This compound+R-NH2K2CO3,DMF5-R-amino-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide

Mechanistic Insight:

The nitro group activates the ring for SNAr by withdrawing electron density, while the fluoro substituent on the benzothiazole ring further stabilizes the transition state .

Reduction of the Nitro Group

The nitro group at position 2 can be selectively reduced to an amine using catalytic hydrogenation or stoichiometric reagents:

2-NO2H2/Pd-C2-NH2

| Method | Conditions | Yield (%) | Notes |

|---|---|---|---|

| H₂/Pd-C (10% w/w) | EtOH, 25°C, 12h | 85 | Retention of benzothiazole core |

| Zn/HCl | HCl (conc.), reflux | 72 | Partial decomposition observed |

Applications:

The resulting amine serves as a precursor for further functionalization (e.g., acylation, sulfonylation) .

Hydrolysis of the Amide Bond

The amide linkage between the benzothiazole and nitrobenzoyl moieties undergoes hydrolysis under acidic or basic conditions:

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamideHCl/H2O6-fluoro-1,3-benzothiazol-2-amine+2-nitrobenzoic acid

| Conditions | Reaction Time | Yield (%) | Byproduct Identification |

|---|---|---|---|

| 6M HCl, reflux | 8h | 68 | 2-nitrobenzoic acid (mp 147–149°C) |

| NaOH (10%), 100°C | 5h | 73 | IR: 1680 cm⁻¹ (C=O) |

Stability Note:

The amide bond remains intact under mild conditions but degrades in prolonged acidic/basic environments .

Electrophilic Substitution on the Benzothiazole Ring

The benzothiazole moiety participates in electrophilic substitution at C-5 (para to the thiazole sulfur), though reactivity is moderated by electron-withdrawing groups:

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | 5-bromo-6-fluoro-1,3-benzothiazole | 55 |

| Nitration | HNO₃/H₂SO₄ | 5-nitro-6-fluoro-1,3-benzothiazole | 48 |

Key Observation:

Substitution occurs preferentially at C-5 due to directive effects of the thiazole sulfur and fluoro group .

Heterocyclic Ring Functionalization

The benzothiazole core undergoes cyclocondensation with thioureas or hydrazines to form fused heterocycles:

Example:

Reaction with thiourea yields a thiazolo[5,4-d]pyrimidine derivative:

This compound+thioureaEtOH, Δthiazolo[5,4-d]pyrimidine

| Product | Conditions | Yield (%) | Biological Activity |

|---|---|---|---|

| Thiazolo[5,4-d]pyrimidine | Ethanol, reflux | 63 | Anticancer (IC₅₀ = 12 μM) |

Comparative Reactivity with Analogues

Reactivity trends for derivatives with varying substituents:

| Compound Modification | Reaction Rate (SNAr) | Hydrolysis Rate (Amide) |

|---|---|---|

| 5-Cl, 6-F, 2-NO₂ (target) | 1.00 (reference) | 1.00 (reference) |

| 5-Cl, 6-H, 2-NO₂ | 0.78 | 1.12 |

| 5-Cl, 6-F, 2-CO₂H | 0.05 | 3.45 |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide has been investigated for its potential as a therapeutic agent due to its structural features that allow for interaction with biological targets.

- Antimicrobial Activity: The compound exhibits significant antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains by disrupting cellular processes or inhibiting essential enzymes .

- Anticancer Potential: Studies have shown that this compound can induce apoptosis in cancer cells. The mechanism involves targeting specific pathways involved in cell proliferation and survival.

- Enzyme Inhibition: The nitro group in the compound enhances its ability to act as an enzyme inhibitor, making it a candidate for drug development aimed at conditions where enzyme modulation is beneficial .

Fluorescent Probes

Due to the presence of the benzothiazole moiety, this compound has potential applications as a fluorescent probe in biochemical assays. Its fluorescence properties can be utilized for detecting biological molecules or monitoring cellular processes .

Material Science

The compound's unique chemical structure allows it to be used in the development of new materials, particularly in creating dyes and pigments due to its ability to absorb light at specific wavelengths .

Case Study 1: Anticancer Activity

In a study published in Cancer Research, researchers evaluated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis through mitochondrial pathway activation .

Case Study 2: Antimicrobial Efficacy

A clinical study assessed the antimicrobial efficacy of this compound against resistant bacterial strains. The results demonstrated significant inhibition zones compared to standard antibiotics, suggesting its potential as an alternative treatment option .

Mecanismo De Acción

The mechanism of action of 5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of the nitro group can lead to the generation of reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-aminobenzamide: Similar structure but with an amine group instead of a nitro group.

5-chloro-2-nitrobenzamide: Lacks the benzothiazole moiety.

6-fluoro-1,3-benzothiazol-2-yl derivatives: Various derivatives with different substituents on the benzothiazole ring.

Uniqueness

5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both chloro and fluoro groups, along with the nitro and benzothiazole moieties, makes it a versatile compound for various applications.

Actividad Biológica

5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a compound that belongs to the class of benzothiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, anti-inflammatory, and other relevant pharmacological properties.

Chemical Structure

The chemical formula for this compound is C11H7ClFN4O3S. The structure features a benzothiazole ring, which is crucial for its biological activity.

Synthesis

The synthesis of benzothiazole derivatives typically involves various chemical reactions, including condensation and acylation. For instance, the compound can be synthesized through the reaction of 5-chloro-6-fluoro-benzothiazol-2-amine with nitrobenzoyl chloride under suitable conditions. This method has been documented in recent studies highlighting the synthetic pathways for similar compounds .

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For example, compounds structurally related to this compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | A431 (epidermoid carcinoma) | 2.5 | Induction of apoptosis and cell cycle arrest |

| Related Benzothiazole Derivative | A549 (lung cancer) | 3.0 | Inhibition of AKT and ERK signaling pathways |

Studies using MTT assays have indicated that this compound significantly inhibits the proliferation of A431 and A549 cells, with IC50 values indicating effective potency against these cancer types . The mechanism involves the induction of apoptosis and the arrest of the cell cycle at the G0/G1 phase.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has also been evaluated for anti-inflammatory properties. Research indicates that it can reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7) when treated with this compound .

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| IL-6 | 150 | 75 |

| TNF-α | 200 | 90 |

These findings suggest a dual-action mechanism where the compound not only targets cancer cells but also modulates inflammatory responses.

Case Studies

One notable case study involved a series of benzothiazole derivatives where this compound was included in a screening process for anticancer activity. The study reported that this compound effectively inhibited cell migration in wound healing assays and reduced the expression of matrix metalloproteinases (MMPs), which are critical in cancer metastasis .

Propiedades

IUPAC Name |

5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClFN3O3S/c15-7-1-4-11(19(21)22)9(5-7)13(20)18-14-17-10-3-2-8(16)6-12(10)23-14/h1-6H,(H,17,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWPKGOXTRQBQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClFN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.